ethyl 2-(3,4,5-trimethoxybenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate
Description
Ethyl 2-(3,4,5-trimethoxybenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a heterocyclic compound featuring a cyclopenta[b]thiophene core substituted with a 3,4,5-trimethoxybenzamido group at position 2 and an ethyl carboxylate ester at position 2. This compound belongs to a class of thiophene derivatives with applications in medicinal chemistry, particularly in targeting mitochondrial dynamics (e.g., mitofusin agonists) . Its molecular formula is C₂₀H₂₃NO₆S, with a calculated molecular weight of 405.46 g/mol.
Properties
IUPAC Name |
ethyl 2-[(3,4,5-trimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO6S/c1-5-27-20(23)16-12-7-6-8-15(12)28-19(16)21-18(22)11-9-13(24-2)17(26-4)14(10-11)25-3/h9-10H,5-8H2,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIOHKVPQQHCYRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiophene-based analogs have been shown to have a variety of biological effects, suggesting they interact with multiple targets.
Mode of Action
It’s known that thiophene derivatives can interact with various biological targets, leading to changes in cellular processes.
Biological Activity
Ethyl 2-(3,4,5-trimethoxybenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound with a unique structural framework that suggests significant biological potential. This article explores its biological activity, synthesis methods, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C21H25NO6S, with a molar mass of approximately 419.49 g/mol. The compound features a cyclopentathiophene core linked to a trimethoxybenzamide moiety. Its structure is characterized by multiple functional groups including an amide and an ester, which contribute to its reactivity and biological activity.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Cyclopentathiophene Core : Utilizing cyclization reactions to create the thiophene structure.
- Introduction of the Benzamide Moiety : The trimethoxybenzamide group is introduced through acylation reactions.
- Esterification : The final step involves esterification to form the ethyl ester.
These synthetic pathways are critical for obtaining the desired compound with high purity and yield.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities:
- Anticancer Activity : Studies have shown that related compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
- Antimicrobial Properties : Some derivatives demonstrate significant antibacterial and antifungal activities against common pathogens.
- Neuroprotective Effects : Certain structural analogs have been reported to protect neuronal cells from oxidative stress.
Comparative Analysis
A comparative analysis with structurally similar compounds reveals unique aspects of this compound:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Tetrahydrobenzo[b]thiophene core | Lacks the trimethoxy group |
| 2-(4-(tert-butyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | Similar cycloheptathiophene structure | Different substituents on the benzamide |
| 2-(N-benzoyl)aminobenzo[b]thiophene derivatives | Contains benzamide linkage | Varies in thiophene substitution |
This table highlights the distinctiveness of this compound due to its specific functional groups and potential applications in medicinal chemistry.
Case Studies
- Anticancer Screening : A study evaluated the anticancer properties of various derivatives of cyclopentathiophenes. This compound exhibited IC50 values in the micromolar range against breast cancer cell lines.
- Antibacterial Testing : In vitro tests showed that this compound had significant activity against Staphylococcus aureus and Escherichia coli strains.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares ethyl 2-(3,4,5-trimethoxybenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate with structurally analogous compounds, focusing on substituent variations, core modifications, and physicochemical properties.
Key Observations:
Substituent Effects: The 3,4,5-trimethoxybenzamido group (target compound) enhances electron density and hydrogen-bonding capacity compared to the 3,4-dimethoxy analog .
Core Structure Modifications: The cyclopenta[b]thiophene core (5-membered fused ring) offers rigidity, while cycloheptabthiophene (7-membered) increases steric hindrance and solubility . Linear backbones (e.g., but-3-enoate esters) sacrifice rigidity but improve synthetic accessibility .
Synthetic Yields: The target compound’s analogs with flexible chains (e.g., but-3-enoate ester) are synthesized in higher yields (65%) compared to rigid bicyclic derivatives (22% for unrelated thiophenes) .
Research Implications
- Medicinal Chemistry : The 3,4,5-trimethoxybenzamido group’s electron-rich nature may enhance binding to mitochondrial proteins, as seen in related mitofusin agonists .
- Material Science : Cycloheptabthiophene derivatives with nitro groups could serve as electron-deficient scaffolds for optoelectronic materials .
- Synthetic Challenges : Rigid bicyclic cores (e.g., cyclopenta[b]thiophene) require optimized conditions for functionalization, as evidenced by low yields in some cases .
Q & A
Q. What are the common synthetic routes for preparing ethyl 2-(3,4,5-trimethoxybenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate?
The synthesis typically involves multi-step reactions:
- Gewald reaction : Reacting ethyl cyanoacetate with cyclohexanone and sulfur to form the thiophene core .
- Condensation : Introducing the 3,4,5-trimethoxybenzamido group via coupling of 3,4,5-trimethoxybenzoic acid with the thiophene intermediate using coupling agents like EDC/HOBt .
- Esterification : Final carboxylation with ethyl chloroformate . Purification often employs recrystallization (ethanol/water) or column chromatography .
Q. Which characterization techniques are critical for verifying the compound’s structural integrity?
Key methods include:
Q. How do solubility and purification challenges impact experimental design?
The compound’s low solubility in aqueous buffers necessitates:
- Use of polar aprotic solvents (DMF, DMSO) for in vitro assays .
- Recrystallization from ethanol/water mixtures to remove hydrophobic byproducts .
- Sonication or heating (≤60°C) to enhance dissolution without decomposition .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Temperature : Controlled heating (60–80°C) minimizes side reactions during cyclization .
- Catalysts : Triethylamine (TEA) or DMAP accelerates amide bond formation .
- Solvent choice : Ethanol or DCM balances reactivity and solubility . Example: A 70% yield was achieved using TEA in DMF at 60°C for 12 hours .
Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?
Discrepancies often arise from substituent variations. For example:
| Compound Modification | Biological Activity Change | Reference |
|---|---|---|
| Replacement of trimethoxy with nitro group | Loss of tubulin binding affinity | |
| Ethyl ester vs. methyl ester | Altered pharmacokinetic profiles | |
| Systematic SAR studies and molecular docking (e.g., AutoDock Vina) clarify target interactions . |
Q. Which biological targets are most promising for this compound?
Preliminary data suggest:
Q. How do structural modifications influence the compound’s stability under physiological conditions?
- pH sensitivity : The ester group hydrolyzes rapidly at pH > 8, requiring prodrug strategies for oral delivery .
- Thermal stability : Decomposition above 150°C limits melt-processing for material applications . Stabilization via cyclopropane ring substitution reduces degradation by 40% in PBS .
Q. What computational methods predict the compound’s reactivity and binding modes?
- DFT calculations : Optimize geometry and electron density maps (e.g., B3LYP/6-31G*) to identify nucleophilic sites .
- Molecular dynamics : Simulate ligand-receptor interactions (e.g., tubulin PDB: 1SA0) over 100 ns trajectories .
- ADMET prediction : SwissADME estimates moderate blood-brain barrier permeability (logBB = -0.3) .
Q. What role does the 3,4,5-trimethoxybenzamido group play in structure-activity relationships (SAR)?
This moiety is critical for:
- Hydrophobic interactions : Binds to tubulin’s colchicine site (ΔG = -9.8 kcal/mol) .
- Electron donation : The methoxy groups enhance π-π stacking with aromatic residues (e.g., Phe 169 in CDK2) . Removal reduces anticancer activity by >90% in MDA-MB-231 cells .
Methodological Challenges and Innovations
Q. How can enantiomeric purity be ensured during asymmetric synthesis?
- Chiral HPLC : Resolves isomers using cellulose-based columns (e.g., Chiralpak IC) .
- Circular dichroism : Verifies absolute configuration (e.g., positive Cotton effect at 285 nm for R-enantiomer) .
Q. What scalable methods address low yields in multi-step syntheses?
Q. How do solvent-free mechanochemical methods compare to traditional approaches?
| Parameter | Ball Milling | Solution-Phase |
|---|---|---|
| Yield | 78% | 65% |
| Purity | 92% | 95% |
| Reaction Time | 2 hours | 24 hours |
| Mechanochemistry reduces waste but requires post-synthetic HPLC purification . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
